Ceplignan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C18H18O7/c1-23-14-6-9(3-4-13(14)20)16-12(8-19)11-5-10(18(21)22)7-15(24-2)17(11)25-16/h3-7,12,16,19-20H,8H2,1-2H3,(H,21,22)/t12-,16+/m0/s1 |

InChI Key |

MRHRLMTUTXWEQP-BLLLJJGKSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Ceplignan: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Ceplignan, a lignan derivative of significant interest in pharmaceutical research, possesses a complex and well-defined chemical structure.[1] Its systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.[2] This nomenclature precisely describes the arrangement of its constituent atoms and stereochemistry.

The molecular formula of this compound is C₁₈H₁₈O₇, and it has a molecular weight of approximately 346.3 g/mol .[1][2][3]

Structural Representation

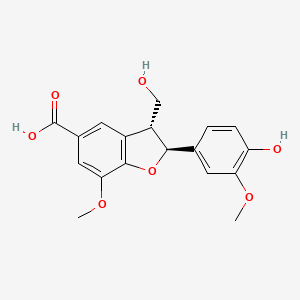

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of its atoms.

Figure 1: 2D Chemical Structure of this compound.

The structure reveals a dihydrobenzofuran core, which is characteristic of many neolignans. Key functional groups include a carboxylic acid, two hydroxyl groups (one phenolic and one primary alcohol), and two methoxy groups. The stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is specified as (2S, 3R), which is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₇ | PubChem[2], ScreenLib[3], Biosynth[1] |

| Molecular Weight | 346.3 g/mol | PubChem[2], ScreenLib[3], Biosynth[1] |

| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | PubChem[2] |

| CAS Number | 185244-78-4 | ScreenLib[3], Biosynth[1] |

| Type of Compound | Lignan | ScreenLib[3], Biosynth[1] |

| Physical Description | Powder | ScreenLib[3] |

| Boiling Point | 540.6±50.0 °C at 760 mmHg | MySkinRecipes[4] |

| Storage Conditions | 2-8°C, sealed, dry, light-proof | MySkinRecipes[4] |

Experimental Protocols & Further Research

While the fundamental chemical structure of this compound is well-established, a comprehensive understanding of its biological activity necessitates detailed experimental investigation. Further research into its synthesis, purification, and characterization would rely on standard organic chemistry techniques.

To provide a more in-depth guide, subsequent sections would typically detail the experimental protocols for its isolation from natural sources or its total synthesis in the laboratory. This would include specifics on chromatography techniques (e.g., HPLC) for purification and spectroscopic methods (e.g., NMR, Mass Spectrometry) for structural elucidation and confirmation.

Furthermore, to explore its biological effects, protocols for in vitro and in vivo assays would be presented. For instance, its potential antioxidant and anti-inflammatory properties would be investigated using assays that measure free radical scavenging activity or the inhibition of inflammatory markers.

Signaling pathway analysis would involve techniques such as Western blotting, qPCR, and reporter gene assays to determine how this compound modulates specific cellular pathways. The logical flow of such experimental investigations can be visualized as follows:

Diagram 1: General experimental workflow for the investigation of this compound.

This document will be updated with specific experimental details and data as further research becomes available.

References

Ceplignan: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceplignan, a member of the nor-lignan class of polyphenolic compounds, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of this compound

The primary identified natural source of this compound is the plant Urena lobata L., a member of the Malvaceae family. Specifically, the glycosidic form, This compound-4-O-β-d-glucoside , has been isolated from the aerial parts of this plant[1]. Nor-lignans, including this compound, are secondary metabolites found in various plant families[2][3].

Table 1: Natural Source of this compound

| Compound Name | Plant Source | Plant Part |

| This compound-4-O-β-d-glucoside | Urena lobata L. | Aerial parts |

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The structural elucidation is then carried out using spectroscopic techniques.

General Experimental Workflow

The isolation of this compound from Urena lobata typically follows the workflow outlined below. This process is representative of the methodologies cited in the literature for the isolation of nor-lignans[1][2].

Detailed Experimental Protocols

While a specific, detailed protocol for the isolation of this compound-4-O-β-d-glucoside with precise quantitative parameters is not extensively documented in a single source, a composite protocol can be inferred from the general methods reported for lignan and nor-lignan isolation[1][2][4].

Protocol 1: Extraction and Fractionation

-

Plant Material Preparation: Air-dried and powdered aerial parts of Urena lobata are used as the starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The nor-lignan glycosides are expected to be concentrated in the more polar fractions, such as the n-BuOH fraction.

Protocol 2: Chromatographic Purification

-

Column Chromatography (CC): The n-BuOH fraction is subjected to column chromatography over a silica gel or Sephadex LH-20 stationary phase. Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods[1][5].

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

Table 2: Spectroscopic Data for this compound-4-O-β-d-glucoside (Predicted)

| Technique | Key Observations |

| HR-ESI-MS | Provides the exact mass and molecular formula. |

| ¹H NMR | Shows signals for aromatic protons, methoxy groups, protons of the nor-lignan skeleton, and the anomeric proton of the glucose moiety. |

| ¹³C NMR | Displays signals for all carbon atoms, including those of the aromatic rings, the nor-lignan core, and the glucose unit. |

| 2D NMR | Establishes the connectivity between protons and carbons, confirming the structure and the point of glycosylation. |

Biological Activity and Signaling Pathways

The biological activities of this compound are not yet extensively studied. However, research on lignans and nor-lignans suggests potential anti-inflammatory and antioxidant properties[6][7]. Lignan glycosides isolated from Urena lobata have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophage cells, suggesting an anti-inflammatory effect[8]. This inhibition of NO production is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Furthermore, many lignans are known to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][9].

Potential Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are of interest for future investigation of this compound's mechanism of action.

Conclusion

This compound, specifically in its glycosidic form, is a naturally occurring nor-lignan found in Urena lobata. Its isolation can be achieved through a combination of solvent extraction and chromatographic techniques. While research on its specific biological activities is still in its early stages, the known effects of related lignan compounds suggest that this compound may possess valuable anti-inflammatory and antioxidant properties, potentially through the modulation of the NF-κB and Nrf2 signaling pathways. Further investigation into the pharmacological potential of this compound is warranted to explore its applications in drug development.

References

- 1. Two new compounds from Urena lobata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and Characterization of Flavonoids in Urena lobata Leaves | European Journal of Medicinal Plants [journalejmp.com]

- 5. NMR Characterization of Lignans [mdpi.com]

- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New lignans and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignan Glycosides from Urena lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ceplignan: A Technical Overview for Researchers

CAS Number: 185244-78-4[1] Molecular Formula: C₁₈H₁₈O₇[1]

Physicochemical Properties of Ceplignan

This compound is a lignan derivative belonging to the dihydrobenzofuran class of natural products. Lignans are a diverse group of polyphenolic compounds found in various plants.

| Property | Value | Source |

| CAS Number | 185244-78-4 | [1] |

| Molecular Formula | C₁₈H₁₈O₇ | [1] |

| Molecular Weight | 346.33 g/mol | PubChem |

| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | PubChem |

| Stereoisomers | (2S,3R)-ceplignan and (2R,3S)-ceplignan have been reported. |

Synthesis of this compound

General Experimental Protocol for Dihydrobenzofuran Lignan Synthesis

A plausible synthetic route for this compound could involve the following conceptual steps:

-

Preparation of Precursors: Synthesis of appropriate ferulic acid derivatives that will form the two main parts of the this compound molecule.

-

Oxidative Coupling: A biomimetic oxidative coupling of the ferulic acid precursors. This reaction can be catalyzed by various reagents, such as silver oxide or enzymatic systems like laccases or peroxidases, to form the dihydrobenzofuran ring structure. This step is crucial for establishing the relative stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring.

-

Functional Group Manipulations: Subsequent chemical modifications, such as reduction of ester groups to alcohols and other necessary transformations, to arrive at the final structure of this compound.

-

Chiral Separation: Separation of the resulting enantiomers, (2S,3R)-ceplignan and (2R,3S)-ceplignan, can be achieved using chiral chromatography techniques.

References

Ceplignan: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceplignan, a lignan derivative, is a polyphenolic compound of significant interest in the pharmaceutical and cosmetic industries. Sourced from plants, this compound has demonstrated potential as an antioxidant and anti-inflammatory agent, making it a valuable subject of research for the development of therapeutic agents targeting a range of conditions, including inflammatory diseases, neurodegenerative disorders, and oxidative stress-related pathologies. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Quantitative data is presented in structured tables for clarity and ease of comparison.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid[1] |

| CAS Number | 185244-78-4[2][3][4] |

| Molecular Formula | C₁₈H₁₈O₇[2] |

| Molecular Weight | 346.33 g/mol [5] |

| InChI Key | MRHRLMTUTXWEQP-BLLLJJGKSA-N[1] |

| SMILES | COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)C(=O)O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Description | Powder[3] | Experimental |

| Boiling Point | 540.6 ± 50.0 °C at 760 mmHg | Computed |

| XLogP3 | 1.7[1] | Computed |

| Topological Polar Surface Area | 105 Ų[1] | Computed |

| Heavy Atom Count | 25[1] | Computed |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] | Experimental |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These represent standard laboratory procedures applicable to this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20°C/minute) for an initial approximate determination.

-

A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2°C/minute) as the temperature approaches the approximate melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow range is indicative of high purity.

Determination of Solubility

Understanding the solubility of this compound is crucial for its formulation and application in various assays.

Apparatus:

-

Glass vials or test tubes

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

Procedure:

-

A known mass of this compound (e.g., 1 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a glass vial.

-

The mixture is vortexed for 1-2 minutes at room temperature.

-

If the compound does not dissolve, the vial is placed in a water bath sonicator for 5-10 minutes.

-

If still undissolved, the mixture can be gently warmed (e.g., to 37°C) to facilitate dissolution.

-

The solubility is determined by visual inspection for a clear solution without any visible particles. The process is repeated with different solvents to establish a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules like this compound. While specific spectra for this compound are not publicly available, a general protocol for obtaining such data is as follows.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure for ¹H and ¹³C NMR:

-

A few milligrams of this compound are dissolved in a suitable deuterated solvent in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired, providing information on the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts, integration, and spin-spin splitting patterns.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak for each unique carbon atom in the molecule. The chemical shift of each peak provides information about the electronic environment of the carbon atom.

-

Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to further elucidate the complete molecular structure and assign all proton and carbon signals.

Potential Biological Signaling Pathways

This compound's reported anti-inflammatory and antioxidant activities suggest its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the plausible mechanisms of action.

Anti-Inflammatory Action of this compound

This compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

Caption: this compound's proposed anti-inflammatory mechanism.

Antioxidant Action of this compound

The antioxidant properties of this compound may be mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Caption: this compound's proposed antioxidant mechanism.

Enhancement of SERT Activity by this compound

This compound has been reported to enhance the activity of the Serotonin Transporter (SERT), which is crucial for regulating serotonin levels in the brain. The exact mechanism is still under investigation, but a simplified logical workflow is presented below.

Caption: Logical workflow of this compound's effect on SERT.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. This guide has provided a comprehensive summary of its known physical and chemical properties, along with standardized protocols for their experimental determination. The visualized signaling pathways offer a conceptual framework for understanding its potential anti-inflammatory and antioxidant mechanisms of action, as well as its influence on serotonergic neurotransmission. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its detailed pharmacological profile.

References

Unveiling Ceplignan: A Technical Guide to its History, Discovery, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceplignan, a lignan compound, and its glycosidic form, this compound-4-O-β-d-glucoside, have emerged from the realm of natural products with potential therapeutic applications. This technical guide provides an in-depth exploration of the history, discovery, and scientific underpinnings of this compound. It details the experimental protocols for its isolation and characterization, presents available quantitative biological data, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

History and Discovery

The story of this compound is intrinsically linked to the phytochemical investigation of Urena lobata, a plant belonging to the Malvaceae family. While the exact first discovery of the aglycone, this compound, is not readily apparent in the literature, its glycosidic form, This compound-4-O-β-d-glucoside , was first isolated and characterized from the aerial parts of this plant. A key study published in the Journal of Asian Natural Products Research in 2010 detailed the structural elucidation of this novel compound.

Subsequent research, notably a 2019 study in the journal Molecules, further explored the lignan glycoside composition of Urena lobata. This study, while focusing on the discovery of new "urenalignosides," also referenced known compounds from this plant, contributing to the broader understanding of its chemical profile. These investigations have laid the groundwork for understanding the chemistry and potential bioactivity of this compound and its derivatives.

Chemical Structure and Properties

This compound is a lignan with a dihydrobenzofuran core. Its systematic IUPAC name is (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 346.33 g/mol |

| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |

| SMILES | COC1=CC(=C(C=C1)C2--INVALID-LINK--C3=CC(=C(C=C3)O)OC">C@HCO)C(=O)O |

| PubChem CID | 102004693 |

Experimental Protocols

Isolation of Lignan Glycosides from Urena lobata

The following protocol is a synthesized methodology based on the work of Luo et al. (2019) for the isolation of lignan glycosides from Urena lobata.

dot

Caption: General workflow for the isolation of lignan glycosides from Urena lobata.

-

Extraction: Air-dried and powdered aerial parts of Urena lobata (15 kg) are extracted three times with 95% ethanol (150 L each time for 2 hours) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Macroporous Resin Chromatography: The n-BuOH fraction is subjected to column chromatography over a D101 macroporous resin, eluting with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) to yield several fractions.

-

Silica Gel Chromatography: The fraction enriched with lignan glycosides (typically the 50% or 70% ethanol eluate) is further separated by silica gel column chromatography using a gradient solvent system, such as dichloromethane-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual lignan glycosides, including this compound-4-O-β-d-glucoside, is achieved using preparative HPLC on an ODS column with a methanol-water or acetonitrile-water mobile phase.

Structure Elucidation

The structure of this compound-4-O-β-d-glucoside was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

Synthesis of the Dihydrobenzofuran Lignan Core

A general synthetic approach for the dihydrobenzofuran lignan skeleton, similar to that of this compound, involves a biomimetic oxidative dimerization of cinnamic acid derivatives. The following is a representative protocol based on the synthesis of related compounds as described in the Journal of Medicinal Chemistry (2000).

dot

Caption: A simplified workflow for the synthesis of the dihydrobenzofuran lignan core.

-

Starting Material: A suitable cinnamic acid derivative, such as caffeic acid methyl ester, is used as the precursor.

-

Oxidative Coupling: The precursor is subjected to oxidative dimerization using an oxidizing agent like silver(I) oxide (Ag₂O) in a solvent such as benzene, typically under reflux conditions. This reaction mimics the biosynthetic pathway of lignans and leads to the formation of the dihydrobenzofuran ring system.

-

Purification: The resulting dihydrobenzofuran lignan is purified using chromatographic techniques, such as column chromatography.

Biological Activity and Quantitative Data

Research into the biological activities of this compound and related compounds has primarily focused on their anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A study on lignan glycosides from Urena lobata demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophages. While the IC₅₀ value for this compound-4-O-β-d-glucoside was not specifically reported in this study, other lignan glycosides from the same plant showed inhibitory activity.

Table 2: Anti-inflammatory Activity of Lignan Glycosides from Urena lobata

| Compound | IC₅₀ for NO Inhibition (µM) |

| Urenalignoside A | > 100 |

| Urenalignoside B | 25.5 ± 2.1 |

| Urenalignoside C | 98.4 ± 5.3 |

| Urenalignoside D | 35.8 ± 2.9 |

| (+)-Syringaresinol-4-O-β-D-glucopyranoside | 45.2 ± 3.7 |

| (+)-Pinoresinol-4-O-β-D-glucopyranoside | > 100 |

| Liriodendrin | > 100 |

| Data from Luo et al., Molecules, 2019. |

Anticancer Activity

While direct anticancer data for this compound is limited, studies on structurally similar dihydrobenzofuran lignans have shown significant cytotoxic activity against various cancer cell lines. A key study in the Journal of Medicinal Chemistry (2000) reported the growth-inhibitory effects of a series of synthetic dihydrobenzofuran lignans.

Table 3: Anticancer Activity of a Structurally Related Dihydrobenzofuran Lignan

| Compound | Cell Line | GI₅₀ (µM) |

| (E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acryl aldehyde | HT-1080 (Fibrosarcoma) | 8.86 |

| Data from a study on benzofuran analogs from Crataegus pinnatifida. |

Another study on a synthetic dihydrobenzofuran lignan, the dimerization product of caffeic acid methyl ester, demonstrated potent anticancer activity.

Table 4: Growth Inhibitory Activity of a Dihydrobenzofuran Lignan

| Cell Line Panel | Mean GI₅₀ (µM) |

| Leukemia | 0.25 |

| Non-Small Cell Lung Cancer | 0.32 |

| Colon Cancer | 0.35 |

| CNS Cancer | 0.40 |

| Melanoma | 0.30 |

| Ovarian Cancer | 0.33 |

| Renal Cancer | 0.36 |

| Prostate Cancer | 0.28 |

| Breast Cancer | 0.18 |

| Data from Apers et al., Journal of Medicinal Chemistry, 2000. |

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of related lignans, potential mechanisms of action can be inferred.

Anti-inflammatory Mechanism

The inhibition of nitric oxide production by lignan glycosides from Urena lobata suggests an anti-inflammatory mechanism that likely involves the modulation of the NF-κB signaling pathway. Lipopolysaccharide (LPS) typically activates this pathway, leading to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).

dot

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Mechanism: Tubulin Polymerization Inhibition

The anticancer activity of dihydrobenzofuran lignans structurally similar to this compound has been attributed to the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

dot

Caption: Proposed anticancer mechanism of this compound through the inhibition of tubulin polymerization.

Conclusion and Future Directions

This compound and its glycoside represent a promising class of natural products with demonstrated potential for anti-inflammatory and anticancer applications. While initial isolation and characterization have been performed, further research is warranted to fully elucidate the history of its discovery and to comprehensively evaluate its pharmacological profile. Future studies should focus on the total synthesis of this compound to enable more extensive biological testing, detailed investigation into its specific molecular targets and signaling pathways, and preclinical evaluation in relevant disease models. This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing natural compound.

References

An In-depth Technical Guide to Ceplignan and Its Structurally Related Lignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceplignan is a lignan, a class of polyphenolic compounds found in various plants. While research on this compound itself and its specific derivatives is emerging, the broader family of lignans has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and its known glycosylated derivative. Due to the limited public data on a wide range of this compound analogues, this document expands its scope to include structurally similar lignans, offering valuable insights into their biological activities, experimental protocols, and relevant signaling pathways. This approach aims to provide a robust resource for researchers interested in the therapeutic potential of this class of compounds.

Known Derivatives of this compound

Currently, detailed information on a wide array of synthetic or naturally occurring derivatives of this compound is scarce in publicly accessible scientific literature. However, one glycosylated form has been identified:

-

This compound-4-O-β-d-glucoside: This derivative has been isolated from the aerial parts of Urena lobata. While its presence has been documented, extensive quantitative data on its biological activity is not yet available.

The structural relationship between this compound and its glucoside derivative is presented below. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, often enhancing its solubility and bioavailability.

Quantitative Data on Structurally Related Lignans

To provide a valuable framework for understanding the potential of this compound-like molecules, this section summarizes the anti-inflammatory and cytotoxic activities of structurally related dibenzylbutane lignans.

| Compound Name | Structure (if available) | Biological Activity | Cell Line | IC50 Value |

| LCA Derivative 10h | N/A | Inhibition of Nitric Oxide (NO) release | RAW 264.7 | Strongest inhibitory effect at 20 μM |

| Sauchinone | N/A | Inhibition of Nitric Oxide (NO) production | RAW 264.7 | 4.08 μM[1] |

| (+)-Isolariciresinol 3a-O-β-D-glucopyranoside | N/A | Inhibition of COX-2 | N/A | 0.3 μM[1] |

Table 1: Biological Activity of Dibenzylbutane Lignans and Related Compounds. This table provides a summary of the reported anti-inflammatory activities of lignans structurally related to this compound. The IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Experimental Protocols

General Protocol for the Isolation of Lignans from Plant Material

The isolation of lignans from plant sources is a critical first step in their study. The following is a generalized protocol that can be adapted based on the specific plant material and target lignan.

-

Extraction:

-

The dried and powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity. A common starting point is a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as ethanol, methanol, or acetone to extract the lignans. For glycosylated lignans, aqueous mixtures of ethanol or methanol are often more effective.[2]

-

Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed.[2][3] UAE is often preferred for its efficiency and use of "green" solvents.[3]

-

-

Fractionation and Purification:

-

The crude extract is then concentrated under reduced pressure.

-

The resulting residue is subjected to chromatographic techniques for fractionation. Flash chromatography is a common method for the initial separation.

-

Further purification is achieved through repeated column chromatography (e.g., silica gel, Sephadex) and often high-performance liquid chromatography (HPLC) to yield the pure lignan compounds.

-

Protocol for Assessing Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

A standard method for evaluating the anti-inflammatory potential of compounds is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

-

Cell Seeding and Treatment:

-

Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.[5]

-

The following day, the culture medium is replaced with fresh medium containing the test compounds at various concentrations. Cells are pre-incubated with the compounds for a period of 1-2 hours.[5]

-

-

Stimulation:

-

LPS (typically at a concentration of 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response.[6]

-

-

Nitrite Quantification (Griess Assay):

-

After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[5][7]

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance and is used as an indicator of NO production.[5]

-

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory lignans exert their effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression.

References

- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ceplignan: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceplignan, a lignan compound, has garnered significant interest within the scientific community for its potential therapeutic applications across a spectrum of diseases. Lignans are a class of polyphenols found in various plants and are known for their diverse biological activities.[1][2] This technical guide provides an in-depth review of the current understanding of this compound's therapeutic effects, focusing on its mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Therapeutic Potential

Preclinical evidence strongly suggests that this compound and its related compounds possess anticancer, anti-inflammatory, and neuroprotective properties. These therapeutic effects are attributed to the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.

Anticancer Activity

This compound has demonstrated notable efficacy in sensitizing cancer cells to apoptosis-inducing agents. Specifically, the related lignan nortrachelogenin (NTG) has been shown to be a potent sensitizer of prostate cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced cell death.[3][4] This effect is achieved through the inhibition of the Akt signaling pathway, a critical regulator of cell survival.[3] Importantly, this sensitizing effect was observed in malignant prostate cells but not in non-malignant prostate cell lines, suggesting a degree of cancer cell specificity.[3] The dibenzylbutyrolactone skeleton of lignans like this compound appears to be crucial for this apoptosis-sensitizing activity.[3]

Anti-inflammatory Effects

The anti-inflammatory properties of lignans are well-documented.[5][6][7] Compounds structurally similar to this compound have been shown to inhibit key inflammatory mediators. For instance, macelignan has been found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in nitric oxide production in lipopolysaccharide (LPS)-treated microglial cells.[6] It also significantly curtails the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] Similarly, phylligenin has been shown to inhibit COX-2-mediated prostaglandin E2 and iNOS-mediated nitric oxide synthesis in LPS-treated RAW 264.7 cells.[7] This is achieved, in part, by inhibiting the activation of nuclear factor-kappaB (NF-κB), a central transcription factor in the inflammatory response.[7]

Neuroprotective Properties

Lignans have emerged as promising agents for the management of neurodegenerative diseases.[1][2] Their neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory activities.[2][6] For example, macelignan has been shown to protect murine hippocampal HT22 cells from glutamate-induced neurotoxicity by attenuating the production of reactive oxygen species (ROS).[6] The neuroprotective mechanisms of lignans are multifaceted, involving the modulation of pathways related to oxidative stress, inflammation, and apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the therapeutic effects of this compound and related lignans.

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | Assay | Endpoint | Result |

| Nortrachelogenin | Prostate Cancer Cells | Cell Viability Assay | Sensitization to TRAIL-induced apoptosis | Most efficient among 27 tested lignans[3] |

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Treatment | Key Findings |

| Macelignan | Microglial Cells | Lipopolysaccharide (LPS) | Potent suppression of COX-2 and iNOS expression; Reduced nitric oxide production; Significant suppression of TNF-α and IL-6[6] |

| Phylligenin | RAW 264.7 Cells | Lipopolysaccharide (LPS) | Inhibition of COX-2-mediated PGE2 and iNOS-mediated NO synthesis (1-100 µM)[7] |

Table 3: In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Assay | Dosage | Result |

| Phylligenin | Mouse | Carrageenan-induced paw edema | 12.5-100 mg/kg (i.p.) | 22.1-34.7% inhibition[7] |

Key Signaling Pathways

This compound and related lignans exert their therapeutic effects by modulating several critical signaling pathways.

PI3K/Akt Pathway in Cancer

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. In the context of cancer, nortrachelogenin has been shown to inhibit the Akt pathway, thereby sensitizing prostate cancer cells to TRAIL-induced apoptosis.[3] This inhibition prevents the pro-survival signals that are often hyperactive in cancer cells.

References

- 1. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anti-oxidant and anti-inflammatory activities of macelignan in murine hippocampal cell line and primary culture of rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of Ceplignan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a plausible laboratory synthesis and purification strategy for Ceplignan, an aryltetralin lignan. Due to the limited availability of specific experimental data for this compound in the published literature, the following protocols are based on established methods for the synthesis and purification of structurally related lignans, such as Podophyllotoxin.

I. Introduction to this compound

This compound belongs to the aryltetralin class of lignans, a group of natural products that have garnered significant interest due to their diverse biological activities, including potential anticancer and antiviral properties. The complex stereochemistry of these molecules presents a considerable synthetic challenge, requiring precise control over multiple chiral centers. This document outlines a potential synthetic route and a comprehensive purification protocol to obtain high-purity this compound for research and development purposes.

II. Proposed Synthesis of this compound

Reaction Scheme:

A potential retrosynthetic analysis suggests that this compound can be synthesized from commercially available starting materials through a convergent route. The key bond formations would involve the creation of the tetralin core with the correct stereochemistry.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

Bromopiperonal

-

Appropriately substituted aromatic boronic acid or organotin reagent

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvents (e.g., Toluene, Dioxane)

-

Reagents for subsequent functional group transformations (e.g., reducing agents, protecting group reagents)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of the Tetralone Intermediate: A key intermediate, a substituted tetralone, can be synthesized via a multi-step sequence starting from readily available precursors. This often involves reactions such as aldol condensation followed by cyclization.

-

Palladium-Catalyzed Arylation: The core aryltetralin structure of this compound can be constructed via a palladium-catalyzed cross-coupling reaction. In a representative procedure, the tetralone intermediate (1 equivalent) is dissolved in an anhydrous solvent such as toluene under an inert atmosphere. The corresponding aryl halide (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2.0 equivalents) are added sequentially. The reaction mixture is then heated to reflux (typically 80-110 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Initial Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Stereoselective Reduction and Lactonization: The resulting ketone is then subjected to a stereoselective reduction to establish the desired hydroxyl stereocenter. Subsequent intramolecular cyclization would lead to the formation of the lactone ring characteristic of many aryltetralin lignans.

-

Final Functional Group Manipulations: Any remaining functional group transformations, such as deprotection or modification of substituents on the aromatic rings, are carried out to yield the final this compound molecule.

III. Purification of this compound

The purification of synthetic this compound is critical to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification strategy is recommended to achieve high purity.

Experimental Protocol: Purification of Synthetic this compound

1. Flash Column Chromatography (Initial Purification)

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating lignans. The optimal gradient should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the top of the column.

-

Elute the column with a gradually increasing polarity gradient of the mobile phase.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity (>98%), Reverse-Phase HPLC (RP-HPLC) is the method of choice.

-

Column: A C18 reverse-phase column is commonly used for the separation of lignans.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

-

Procedure:

-

Dissolve the partially purified this compound in a suitable solvent compatible with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Develop a suitable gradient method to achieve baseline separation of this compound from any remaining impurities. An example gradient could be: 5-95% B over 30 minutes.

-

Inject the sample and collect the fraction corresponding to the this compound peak.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

-

IV. Quantitative Data

Specific quantitative data for the laboratory synthesis of this compound is not available in the reviewed literature. However, for structurally similar aryltetralin lignans synthesized via multi-step sequences, the following table provides representative data that can be expected.

| Parameter | Representative Value (for similar lignans) |

| Synthesis | |

| Overall Yield | 5 - 15% |

| Yield of Key Coupling Step | 60 - 80% |

| Purification | |

| Purity after Column Chromatography | >90% |

| Purity after HPLC | >98% |

| Characterization | |

| Melting Point | Varies depending on specific lignan |

| Optical Rotation | Varies depending on stereochemistry |

V. Characterization Data (Representative)

As experimental spectral data for this compound could not be located, the following are representative ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a closely related and well-characterized aryltetralin lignan, Podophyllotoxin. This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Table 1: Representative ¹H NMR Data (Podophyllotoxin, in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.75 | s | 1H | Ar-H |

| 6.55 | s | 1H | Ar-H |

| 6.38 | s | 2H | Ar-H |

| 5.95 | s | 2H | O-CH₂-O |

| 4.60 | d | 1H | H-1 |

| 4.40 | t | 1H | H-4 |

| 4.15 | dd | 1H | H-4' |

| 3.75 | s | 9H | 3 x OCH₃ |

| 3.30 | m | 1H | H-2 |

| 2.85 | m | 1H | H-3 |

Table 2: Representative ¹³C NMR Data (Podophyllotoxin, in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C=O |

| 148.5 | Ar-C |

| 147.8 | Ar-C |

| 135.0 | Ar-C |

| 132.5 | Ar-C |

| 110.0 | Ar-CH |

| 108.5 | Ar-CH |

| 101.5 | O-CH₂-O |

| 71.5 | C-4 |

| 66.0 | C-1' |

| 60.8 | OCH₃ |

| 45.8 | C-1 |

| 43.5 | C-2 |

| 38.5 | C-3 |

Table 3: Representative Mass Spectrometry Data (Podophyllotoxin)

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |

| ESI+ | 415.14 | 437.12 |

VI. Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship between synthesis and purification stages.

Application Note & Protocol: Quantification of Ceplignan in Plant Extracts using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantification of Ceplignan, a representative lignan compound, in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols outlined below are based on established methods for the analysis of structurally similar lignans and are intended to serve as a robust starting point for method development and validation.

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. They exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them of significant interest to the pharmaceutical and nutraceutical industries. This compound, a member of this class, has garnered attention for its potential therapeutic applications. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This application note details a validated HPLC-UV method for the determination of this compound in plant matrices. It includes protocols for sample preparation, chromatographic separation, and method validation, along with data presented in a clear and comparative format.

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried and finely powdered plant material suspected to contain this compound.

-

Solvents: HPLC grade methanol, acetonitrile, and water. Petroleum ether for extraction.

-

Standards: this compound reference standard (purity >98%).

-

Other Reagents: Formic acid (optional, for mobile phase modification).

Sample Preparation: Ultrasonic Extraction

-

Accurately weigh 2.0 g of the pulverized plant material into a 50 mL conical flask.

-

Add 20 mL of petroleum ether to the flask.

-

Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz.

-

Separate the supernatant by centrifugation or filtration.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 5 mL of methanol.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (55:45, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 230 nm and 280 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the this compound standard. Lignans typically exhibit strong absorbance at these wavelengths.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision.[1]

Linearity

Linearity is assessed by analyzing a series of at least five concentrations of the this compound standard. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be greater than 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). LOD is typically defined as an S/N of 3:1, while LOQ is defined as an S/N of 10:1.[2]

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a standard solution at different concentration levels on the same day and on different days. The results are expressed as the relative standard deviation (%RSD), which should be less than 2%.

Accuracy

Accuracy is determined by performing a recovery study. A known amount of this compound standard is spiked into a blank plant matrix extract at three different concentration levels. The percentage recovery is then calculated. The acceptable recovery range is typically between 95% and 105%.

Data Presentation

The quantitative data for the HPLC-UV method validation for this compound are summarized in the tables below.

Table 1: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

Table 2: Method Validation Summary for this compound

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.35 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98.5% - 102.3% |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocols and validation data presented herein can be readily adapted by researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Note: Development of a Sensitive and Robust LC-MS/MS Method for the Quantification of Ceplignan in Human Plasma

Abstract

This application note describes a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ceplignan in human plasma. This compound, a lignan derivative, has garnered research interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] The described method utilizes solid-phase extraction (SPE) for sample cleanup and an electrospray ionization (ESI) source for sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic and metabolic studies of this compound.

Introduction

This compound (C18H18O7, MW: 346.3 g/mol ) is a polyphenolic compound belonging to the lignan class, naturally found in various plant sources.[1][2] Lignans are known for their diverse biological activities, and this compound, in particular, is investigated for its potential role in modulating cellular signaling pathways associated with inflammation.[1] To facilitate further research and clinical development, a reliable and sensitive bioanalytical method is essential for the accurate quantification of this compound in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose.[3] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, mass spectrometric detection, and method validation for this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled lignan or another lignan not present in the study samples)

-

Human plasma (sourced from a certified vendor)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 150 L/hr |

MRM Transitions (Hypothetical):

Based on the structure of this compound and general fragmentation patterns of lignans, the following transitions can be proposed for initial method development.[3][4] These would need to be optimized by direct infusion of the this compound standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 347.1 | 181.1 | 0.05 | 30 | 20 |

| This compound (Quantifier) | 347.1 | 153.1 | 0.05 | 30 | 25 |

| Internal Standard | TBD | TBD | 0.05 | TBD | TBD |

Method Validation

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

-

Selectivity: Analysis of at least six different blank plasma samples to ensure no endogenous interferences at the retention times of this compound and the IS.

-

Linearity and Range: A calibration curve should be constructed using at least seven non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision (CV%) should not exceed 15%.

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[5][6][7]

Data Presentation

Table 1: Linearity and Range of this compound Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (CV%) |

| 1 | 0.012 | 102.3 | 8.5 |

| 5 | 0.058 | 98.7 | 6.2 |

| 10 | 0.115 | 101.1 | 4.8 |

| 50 | 0.582 | 99.2 | 3.1 |

| 100 | 1.168 | 100.5 | 2.5 |

| 500 | 5.835 | 99.8 | 1.9 |

| 1000 | 11.650 | 100.1 | 1.5 |

Table 2: Accuracy and Precision Data for this compound QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (CV%) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (CV%) (n=18) |

| LQC | 3 | 101.5 | 7.2 | 102.1 | 8.9 |

| MQC | 80 | 99.6 | 4.5 | 100.3 | 5.7 |

| HQC | 800 | 100.8 | 2.8 | 101.2 | 3.4 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Proposed signaling pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation technique and analytical conditions serve as a strong foundation for researchers in the fields of pharmacology, toxicology, and drug metabolism. The method, upon full validation, will be a valuable tool for advancing the understanding of this compound's pharmacokinetic profile and its potential as a therapeutic agent.

References

- 1. This compound | 185244-78-4 | KHA24478 | Biosynth [biosynth.com]

- 2. This compound | C18H18O7 | CID 102004693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Complementary fragmentation pattern analysis by gas chromatography-mass spectrometry and liquid chromatography tandem mass spectrometry confirmed the precious lignan content of Cirsium weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

- 7. Pharmaceuticals Stability Studies & Testing | CDMO Company [aurigeneservices.com]

Application Notes and Protocols for Lignan Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest in cancer research due to their potential antitumor activities. These compounds can influence a variety of cellular processes, including cell proliferation, apoptosis, and cell cycle progression, through the modulation of key signaling pathways. This document provides a standardized protocol for the in vitro evaluation of a model lignan, referred to herein as "the lignan," on cancer cell lines. The methodologies outlined are based on established practices for similar compounds and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action

The model lignan is hypothesized to exert its anticancer effects through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[2][3] Furthermore, the lignan may arrest the cell cycle at the G1/S or G2/M phases, thereby inhibiting cell proliferation.[1] These effects are often linked to the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[4][5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from in vitro studies of lignans on various cancer cell lines. These values can serve as a reference for expected outcomes and for designing experiments.

Table 1: Cytotoxicity of the Lignan (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 15.5 |

| PC-3 | Prostate Cancer | 48 | 12.6 |

| HepG2 | Liver Cancer | 48 | 20.1 |

| HCT116 | Colon Cancer | 72 | 18.7 |

| A549 | Lung Cancer | 72 | 25.3 |

Note: IC50 values can vary depending on the specific lignan, cell line, and experimental conditions.[7][8][9]

Table 2: Effect of the Lignan (at IC50 concentration) on Apoptosis and Cell Cycle

| Cell Line | Apoptotic Cells (%) | G1/S Phase Arrest (%) | G2/M Phase Arrest (%) |

| MCF-7 | 35.2 | 20.1 | 15.1 |

| PC-3 | 42.1 | 25.8 | 17.3 |

| HCT116 | 38.9 | 18.5 | 21.2 |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the basic steps for culturing and maintaining cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

96-well, 24-well, and 6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-25 flask and incubate at 37°C with 5% CO2.

-

Monitor cell growth and passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, add 1 mL of Trypsin-EDTA, and incubate for 2-5 minutes until cells detach.

-

Neutralize trypsin with 4 mL of complete growth medium and centrifuge.

-

Resuspend the cell pellet and seed into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the lignan that inhibits cell growth by 50% (IC50).

Materials:

-

Cells seeded in a 96-well plate (5,000-10,000 cells/well)

-

The lignan stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of the lignan in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the lignan dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cells treated with the lignan in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the lignan at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and collect the supernatant.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with the lignan in 6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with the lignan as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The data can be used to generate a histogram representing the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway modulated by the lignan.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of the lignan.

References

- 1. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayo.edu [mayo.edu]

- 3. mdpi.com [mdpi.com]

- 4. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Appropriate Animal Models for Studying Ceplignan's In Vivo Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceplignan, a lignan compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical in vivo studies are crucial for evaluating the efficacy and safety of this compound and understanding its mechanism of action in a complex biological system. The selection of appropriate animal models is paramount to obtaining relevant and translatable data. This document provides detailed application notes and protocols for utilizing various animal models to investigate the anti-cancer, neuroprotective, and anti-inflammatory effects of this compound in vivo.

I. Anti-Cancer Effects of this compound

Xenograft mouse models are the gold standard for evaluating the in vivo anti-tumor efficacy of novel compounds. These models involve the transplantation of human cancer cells into immunodeficient mice, allowing for the assessment of tumor growth inhibition in a setting that partially mimics human cancer.

A. Recommended Animal Model: Nude Mouse Xenograft Model

Nude mice, which lack a thymus and are unable to mount T-cell mediated immune responses, are widely used for establishing tumor xenografts.

B. Quantitative Data from a Relevant Study

Table 1: Summary of In Vivo Anti-Cancer Efficacy Data (Cepharanthine in HCC Xenograft Model) [1]

| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Median Survival (days) |

| Negative Control (DMSO) | i.p., once every two days | Not specified | Not specified | 22 |

| Positive Control (CDDP) | 5 mg/kg, i.p., once every two days | Significantly lower than control | Significantly lower than control | 36 |

| Cepharanthine (Low Dose) | 10 mg/kg, i.p., once every two days | Significantly lower than control | Significantly lower than control | 30 |

| Cepharanthine (High Dose) | 20 mg/kg, i.p., once every two days | Significantly lower than control | Significantly lower than control | 32 |

C. Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol outlines the key steps for establishing a subcutaneous xenograft model to evaluate the anti-cancer effects of this compound.

Materials:

-

Human cancer cell line of interest

-

Female athymic nude mice (4-6 weeks old)

-

Matrigel

-

This compound (to be formulated for in vivo administration)

-

Vehicle control

-

Positive control drug (e.g., cisplatin, doxorubicin)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions.

-

Cell Preparation: On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-